Valerato de Cortisona 17

Descripción general

Descripción

Cortisone 17-Valerate, also known as Hydrocortisone Valerate, is a corticosteroid used to treat inflammatory and pruritic corticosteroid-responsive dermatoses . It is a cortisone-like medicine or steroid .

Synthesis Analysis

The synthesis of Cortisone 17-Valerate involves several steps. The discovery of the therapeutic properties of the adrenal hormone 17-hydroxy-II-dehydrocorticosterone, otherwise known as Kendall’s Compound E, Reichstein’s Substance F, or simply as Cortisone, has led to investigations aimed at the synthesis of this substance . The synthesis of cortisone from ergosterol was reviewed in Woodward’s 1951 “total” synthesis of cortisone .Molecular Structure Analysis

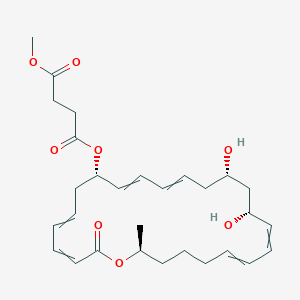

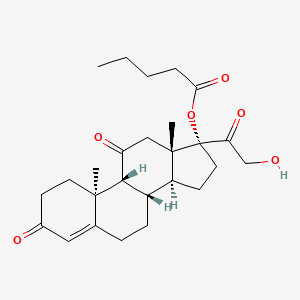

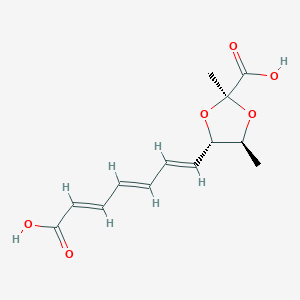

The molecular structure of Cortisone 17-Valerate is characterized by its chemical formula C26H38O6 . The average weight of the molecule is 446.5763 . The structure of Cortisone 17-Valerate solvates was determined by X-ray diffraction analysis .Chemical Reactions Analysis

The interaction of acyl derivatives of carbocyclic alcohols of steroid structure with nitrogenous bases in the ion source of a “direct analysis in real time” (DART) mass spectrometer was studied . The protonation of esters in the DART plasma is accompanied by the elimination of a corresponding acid .Aplicaciones Científicas De Investigación

Aplicaciones Dermatológicas

Valerato de Cortisona 17, al igual que otros corticosteroides, se utiliza comúnmente en dermatología por sus propiedades antiinflamatorias e inmunosupresoras. Ha demostrado una evidencia sustancial de eficacia en el tratamiento de afecciones como eczema atópico, vitiligo localizado, psoriasis (tanto del cuero cabelludo como no del cuero cabelludo), eczema crónico de manos y penfigoide ampollar localizado .

Focalización Epidermal

La investigación indica que los corticosteroides, incluidos los compuestos similares al this compound, pueden dirigirse eficazmente a la epidermis cuando se incluyen en nanopartículas de lípidos sólidos. Este método mejora la interacción del fármaco con la superficie de la piel, lo que potencialmente mejora los resultados del tratamiento para diversas afecciones de la piel .

Potencia y Dominio del Mercado

Desde su desarrollo, el this compound ha sido reconocido por su potencia, que es significativamente mayor que la de la hidrocortisona. Esto ha llevado a su uso generalizado y dominio en el mercado, particularmente en el tratamiento de afecciones dermatológicas más graves .

Mecanismo De Acción

Target of Action

Cortisone 17-Valerate, also known as Hydrocortisone valerate, primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Mode of Action

Cortisone 17-Valerate binds to the cytosolic glucocorticoid receptor. After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction triggers a variety of important cardiovascular, metabolic, immunologic, and homeostatic effects .

Biochemical Pathways

The action of Cortisone 17-Valerate affects several biochemical pathways. It suppresses cell-mediated immunity by inhibiting genes that code for the cytokines IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is the inhibition of the IL-2 gene . This reduced cytokine production limits T cell proliferation .

Pharmacokinetics

The pharmacokinetics of Cortisone 17-Valerate, like other corticosteroids, can vary significantly from patient to patient . It’s known that the extent of percutaneous absorption of topical corticosteroids is determined by many factors, including the vehicle and the integrity of the epidermal barrier .

Result of Action

The result of Cortisone 17-Valerate’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It is also used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .

Action Environment

The action, efficacy, and stability of Cortisone 17-Valerate can be influenced by various environmental factors. For example, the integrity of the epidermal barrier can affect the extent of percutaneous absorption of topical corticosteroids

Safety and Hazards

Cortisone 17-Valerate is suspected of causing cancer (H351). Precautions include wearing protective gloves, clothing, eye protection, and using personal protective equipment as required . In case of accidental exposure, it is advised to move the victim into fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and seek medical advice .

Análisis Bioquímico

Biochemical Properties

Cortisone 17-Valerate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, a type of nuclear receptor, which then translocates to the cell nucleus and influences gene expression. This interaction modulates the transcription of anti-inflammatory proteins and suppresses the expression of pro-inflammatory cytokines. Additionally, Cortisone 17-Valerate interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which converts active cortisol to its inactive form, cortisone .

Cellular Effects

Cortisone 17-Valerate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, it reduces the production of inflammatory mediators and cytokines, thereby suppressing the immune response. In skin cells, Cortisone 17-Valerate reduces inflammation and promotes healing by decreasing the proliferation of keratinocytes and fibroblasts .

Molecular Mechanism

The molecular mechanism of Cortisone 17-Valerate involves its binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding regulates the transcription of genes involved in anti-inflammatory and immunosuppressive responses. Cortisone 17-Valerate also inhibits the activity of phospholipase A2, reducing the production of arachidonic acid and subsequent inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cortisone 17-Valerate change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to Cortisone 17-Valerate can lead to reduced cellular function, including decreased cell proliferation and altered gene expression. In vitro studies have shown that prolonged use of Cortisone 17-Valerate can result in skin atrophy and reduced immune cell function .

Dosage Effects in Animal Models

The effects of Cortisone 17-Valerate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and suppresses immune responses without significant adverse effects. At high doses, Cortisone 17-Valerate can cause toxic effects, including adrenal suppression, osteoporosis, and increased susceptibility to infections. Threshold effects have been observed, where the therapeutic benefits plateau, and adverse effects become more pronounced with increasing doses .

Metabolic Pathways

Cortisone 17-Valerate is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 3A4. The metabolic process involves the conversion of Cortisone 17-Valerate to its active form, cortisol, and its subsequent inactivation to cortisone. This metabolic pathway is crucial for regulating the levels of active corticosteroids in the body and maintaining homeostasis .

Transport and Distribution

Cortisone 17-Valerate is transported and distributed within cells and tissues through various mechanisms. It binds to corticosteroid-binding globulin in the bloodstream, which facilitates its transport to target tissues. Within cells, Cortisone 17-Valerate can diffuse across cell membranes and bind to intracellular receptors. Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Cortisone 17-Valerate is primarily in the cytoplasm and nucleus. Upon entering the cell, it binds to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it exerts its effects on gene expression. The activity and function of Cortisone 17-Valerate are influenced by its localization within these cellular compartments .

Propiedades

IUPAC Name |

[(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-19,23,27H,4-12,14-15H2,1-3H3/t18-,19-,23-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUOHJKKWYWJDZ-XQRDILLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@@H]3[C@H]2CCC4=CC(=O)CC[C@@]34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate](/img/structure/B1487346.png)

![6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1487350.png)

![2-(6-Chloro-3-pyridazinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1487358.png)

![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine](/img/structure/B1487359.png)

![Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487365.png)